molecular formula C20H12Br2N2 B1592716 5,8-Dibromo-2,3-diphenylquinoxaline CAS No. 94544-77-1

5,8-Dibromo-2,3-diphenylquinoxaline

Cat. No. B1592716
CAS RN: 94544-77-1
M. Wt: 440.1 g/mol
InChI Key: LELMSURPXIAXOW-UHFFFAOYSA-N
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Description

5,8-Dibromo-2,3-diphenylquinoxaline is a chemical compound with the molecular formula C20H12Br2N2 . It is a solid substance at room temperature . The IUPAC name for this compound is 5,8-dibromo-2,3-diphenylquinoxaline .


Synthesis Analysis

While specific synthesis methods for 5,8-Dibromo-2,3-diphenylquinoxaline were not found, it is known that quinoxaline derivatives can be synthesized via the Buchwald–Hartwig amination reaction .


Molecular Structure Analysis

The molecular structure of 5,8-Dibromo-2,3-diphenylquinoxaline consists of a quinoxaline core with two phenyl groups attached at the 2 and 3 positions, and two bromine atoms attached at the 5 and 8 positions .


Physical And Chemical Properties Analysis

5,8-Dibromo-2,3-diphenylquinoxaline is a solid at room temperature . It has a molecular weight of 440.14 .

Scientific Research Applications

Sensor Development

5,8-Dibromo-2,3-diphenylquinoxaline derivatives demonstrate potential as sensors for inorganic anions. For instance, 5,8-Diaryl-2,3-dipyrrolylquinoxaline materials exhibit anion-induced changes in color and fluorescence quenching. These properties enable their use in colorimetric screening of aqueous anion solutions, particularly for fluoride and dihydrogen pyrophosphate detection (Aldakov, Palacios, & Anzenbacher, 2005).

Photovoltaic Applications

In the realm of solar energy, 5,8-Dibromo-2,3-diphenylquinoxaline-based polymers are promising. For example, polymers like poly[2,7-(9-octyl-9H-carbazole)-alt-5,5-(5,8-di-2-thinenyl-(6,7-dialkoxy-2,3-diphenylquinoxaline))] have shown potential in polymer solar cells due to their favorable optical, electrochemical, and photovoltaic properties (Lu et al., 2013).

Electroluminescence

Iridium(III) complexes containing 2,3-diphenylquinoxaline derivatives have been synthesized, displaying deep red photoluminescence with high quantum yields. These complexes, with varying fluoro-substituents, have been successfully utilized in organic light-emitting diodes (OLEDs), demonstrating significant electroluminescence performance, suitable for various OLED applications (Jing et al., 2017).

Chemical Synthesis

In chemical synthesis, 5,8-Dibromo-2,3-diphenylquinoxaline plays a role in facilitating reactions. For example, its interaction with thionyl chloride has been studied for potential applications in homocycle chlorination and acyloxylation processes (Nasielski et al., 2010).

Safety And Hazards

5,8-Dibromo-2,3-diphenylquinoxaline is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

5,8-dibromo-2,3-diphenylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2N2/c21-15-11-12-16(22)20-19(15)23-17(13-7-3-1-4-8-13)18(24-20)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELMSURPXIAXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC=CC=C4)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625927
Record name 5,8-Dibromo-2,3-diphenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dibromo-2,3-diphenylquinoxaline

CAS RN

94544-77-1
Record name 5,8-Dibromo-2,3-diphenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8-Dibromo-2,3-diphenylquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The detailed preparation procedure is as follows: 3,6-dibromo-o-phenylene diamine (1.0 g, 3.7 mmol) was added to a solution of compound benzil (0.39 g, 1.84 mmol) in acetic acid (20 mL) at 120□, then the mixture was mixed uniformly. After refluxed for 12 hours, the fluid reactant was poured into water, and neutralized with sodium bicarbonate until neutral, then extracted with chloroform and washed with saturated brine, dried over anhydrous sodium sulfate, then it was vacuum evaporated to remove the solvent, and the resulting crude product was purified by column chromatography to give a white solid, and then it was purified by recrystallization from chloroform/n-hexane to give a white solid powder. The test result is: MS (EI) m/z: 440(M+).
Quantity
1 g
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0.39 g
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20 mL
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Synthesis routes and methods II

Procedure details

A solution of 5.3 g (20 mmol) of 3,6-dibromo-1,2-phenylenediamine 1,4 g (19 mmol) of benzil 2b, 4.2 g of sodium acetate and 150 ml of glacial acetic acid were refluxed for 4 hours. The precipitate was filtered off, washed with 100 ml of water and recrystallized twice from dioxane. Drying under reduced pressure at 50° C. gave the pure product in the form of colorless crystals, which according to HPLC had a purity of about 99.5%. The yield was 6.45 g (73%).
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5.3 g
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4.2 g
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150 mL
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Synthesis routes and methods III

Procedure details

Preparation procedure: 3,6-dibromo-o-phenylene diamine (1.0 g, 3.7 mmol) is added to an acetic acid (20 mL) solution of benzil (0.39 g, 1.84 mmol) at 120° C. The resulting solution is mixed homogeneously and reflux for 12 hours. The reaction solution is poured into water, neutralized with sodium bicarbonate, extracted with chloroform, washed with saturated brine water, and dried over anhydrous sodium sulfate. The solvents are removed using a rotary evaporator. The crude product is subjected to column chromatography to give a white solid, which is then recrystallized in chloroform/n-hexane to afford a white solid powder (yield 86%), MALDI-TOF-MS (m/z): 440.1 (M+).
Quantity
1 g
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reactant
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20 mL
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reactant
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0.39 g
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Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
T Kanbara, T Yamamoto - Chemistry letters, 1993 - journal.csj.jp
Reactions of 5,8-dibromo-2,3-diphenylquinoxaline and 5,8-dibromo-2,3-di(p-tolyl)-quinoxaline with a zero-valent nickel complex afford poly(2,3-diphenylquinoxaline-5,8-diyl) (poly-1) …
Number of citations: 20 www.journal.csj.jp
K Pei, Y Wu, A Islam, Q Zhang, L Han… - … Applied Materials & …, 2013 - ACS Publications
Controlling the sensitizer morphology on a nanocrystalline TiO 2 surface is beneficial to facilitating electron injection and suppressing charge recombination. Given that the grafted alkyl …
Number of citations: 188 pubs.acs.org
YJ Cheng, CH Chen, YS Lin, CY Chang… - Chemistry of …, 2011 - ACS Publications
A ladder-type nonacyclic thienyl-phenylene-thienylene-phenylene-thienyl TPTPT unit, consisting of alternate interfused thiophene and benzene units, is designed and synthesized. This …
Number of citations: 62 pubs.acs.org
Ö Karagaçtı, SC Cevher, G Hizalan… - New Journal of …, 2017 - pubs.rsc.org
In this study, three random copolymers including quinoxaline derivatives with different substituent groups, 2,6-bis(trimethylstannyl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b′]…
Number of citations: 2 pubs.rsc.org
S Chen, Q Zhang, H Zhang, J Gu, M Ma, T Xin… - Polymer …, 2012 - pubs.rsc.org
Three new conjugated polymers have been designed and synthesized via the alternate copolymerization of the electron-donating monomer benzodithiophene (BDT) and three different …
Number of citations: 5 pubs.rsc.org
조선영, 김대근, 김종호, 장근석, 이택승 - 한국고분자학회학술대회연구 …, 2012 - cheric.org
Recently, a new group of organic semiconducting materials, conjugated polymers have attracted a good deal of attention as functional materials for organic materials, optoelectronic …
Number of citations: 2 www.cheric.org
Ö Karagaçti - 2018 - open.metu.edu.tr
NEW QUINOXALINE CONTAINING DONOR-ACCEPTOR TYPE CONJUGATED POLYMERS FOR ORGANIC SOLAR CELLS A THESIS SUBMITTED TO THE GRADUATE SC Page 1 …
Number of citations: 5 open.metu.edu.tr
C Temiz - 2015 - open.metu.edu.tr
In this study, benzotriazole and quinoxaline derivates bearing donor acceptor type three random copolymers were synthesized to achieve broad absorption spectrum in visible region. …
Number of citations: 1 open.metu.edu.tr
Z Shen, B Xu, P Liu, Y Hu, Y Yu, H Ding… - Journal of Materials …, 2017 - pubs.rsc.org
The development of novel photosensitizers with very high molar extinction coefficients and broad absorption spectra to enhance the light harvesting efficiency providing high PCEs for …
Number of citations: 36 pubs.rsc.org
D Zając, D Przybylski, J Sołoducho - Journal of Electronic Materials, 2021 - Springer
Developing effective and low‐cost organic semiconductors is an opportunity for the development of organic solar cells (OPV). Herein, we report the molecular design, synthesis and …
Number of citations: 2 link.springer.com

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